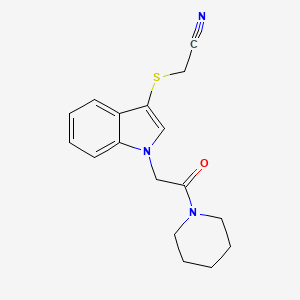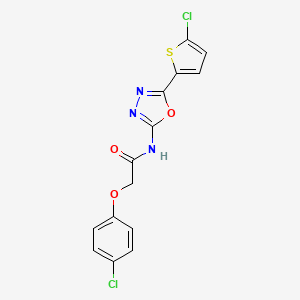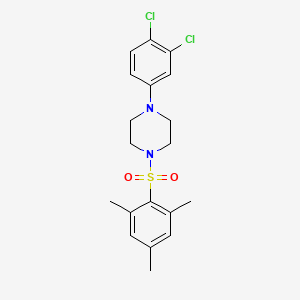![molecular formula C10H13BrCl2N2 B2639629 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 2490431-92-8](/img/structure/B2639629.png)
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride” is a chemical compound with the CAS Number: 2490431-92-8 . It has a molecular weight of 312.04 . The IUPAC name for this compound is 1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación
Hypergolic Propellants
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride (let’s call it “DABHC”) and related compounds have shown promise as green hypergolic propellants. These substances can spontaneously ignite upon contact with an oxidizer, making them suitable for rocket propulsion systems. Researchers have optimized the synthesis and purification processes for DABHCs, including variants like 6-methyl-DABH, 6-ethyl-DABH, and 6,6-dimethyl-DABH. Their high densities (over 1.0 g/mL) and low viscosities (around 2.40–2.63 mPa·s) contribute to their suitability as propellants .
Toxicology and Safety Assessment
DABHCs fall into either grade IV (slightly poisonous) or grade V (nontoxic) compounds according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Predicted LD50 values for DABHCs range from 1605.62 to 4865.43 mg/kg. These assessments are crucial for handling and safety protocols in research and industrial settings .
Heats of Formation
The heats of formation for DABHCs (ranging from 129.2 to 276.2 kJ/mol) exceed those of monomethyl hydrazine, a conventional rocket fuel. Understanding these thermodynamic properties aids in evaluating their energy release during combustion processes .
Molecular Structure Investigations
Researchers have conducted theoretical and experimental investigations into the molecular structure of related compounds, such as 6,6′-dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane) (BiDiMDAH). These studies involve quantum chemistry calculations, NMR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms within the molecules .
Medicinal Chemistry
While not extensively explored, the unique bicyclic structure of DABHCs could inspire medicinal chemistry applications. Researchers may investigate potential drug candidates based on this scaffold, targeting specific biological pathways or receptors .
Catalysis and Ligand Design
Given the presence of a pyridine ring and a bicyclic backbone, DABHC derivatives might serve as ligands in coordination chemistry. Their chelating properties could find applications in catalysis or metal complexation reactions .
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJTSVFRVGVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)


![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)




![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)
![tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate](/img/structure/B2639564.png)
![N-(2-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639567.png)
